11-Deoxy Corticosterone Pivalate-d8
Description
Properties
Molecular Formula |
C₂₆H₃₀D₈O₄ |
|---|---|
Molecular Weight |
422.63 |
Synonyms |
21-(2,2-dimethyl-1-oxopropoxy)pregn-4-ene-3,20-dione-d8; 11-Deoxycorticosterone-d8 Pivalate; 21-Hydroxypregn-4-ene-3,20-dione-d8 Pivalate; Cortexone M-d8; DOCP-d8; DTMA-d8; Deoxycorticosterone Trimethylacetate-d8; Deoxycortone Pivalate-d8; Deoxycorto |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Background
11-Deoxy Corticosterone Pivalate-d8 is a synthetic mineralocorticoid hormone that acts as an analogue of desoxycorticosterone. Its primary function is associated with the regulation of sodium and potassium levels in the body, making it significant in treating conditions like adrenal insufficiency. The compound works by binding to mineralocorticoid receptors, leading to increased sodium reabsorption and potassium excretion in the kidneys, which can help manage blood pressure and fluid balance .
Clinical Applications
-
Adrenal Insufficiency Treatment :
- Indications : The compound is used in treating adrenocortical insufficiency, particularly in conditions like Addison's disease, where the adrenal glands do not produce sufficient steroid hormones .
- Mechanism : By mimicking natural mineralocorticoids, it helps restore electrolyte balance and blood volume, thus alleviating symptoms associated with adrenal insufficiency .
- Rheumatoid Arthritis :
-
Research Applications :
- Transcriptomic Studies : Recent studies have utilized this compound in transcriptomic analyses to understand its effects on muscle tissue. For instance, one study highlighted its role in regulating gene expression related to muscle contraction and cell adhesion in rainbow trout .
- Hormonal Studies : The compound has been instrumental in studies examining hormonal responses in patients with adrenal hyperplasia and other endocrine disorders .
Case Study 1: Adrenal Hyperplasia
A systematic review identified 46 cases of patients with 11-Deoxycorticosterone-producing adrenal lesions. Most patients were middle-aged women presenting with hypertension and hypokalemia. Notably, elevated levels of 11-Deoxycorticosterone were observed, often significantly exceeding normal ranges. The review emphasized the importance of measuring this hormone in patients with atypical presentations of hypertension .
Case Study 2: Hormonal Response to Treatment
In a clinical trial involving patients with Cushing's disease, treatment with 11-Deoxycorticosterone resulted in increased levels of both 11-deoxycorticosterone and aldosterone while decreasing renin levels. This suggests that the compound may modulate hormonal pathways effectively, providing insights into its therapeutic potential in endocrine disorders .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Adrenal Insufficiency | Treatment for conditions like Addison's disease | Restores electrolyte balance; improves symptoms |
| Rheumatoid Arthritis | Potential anti-inflammatory effects | Investigated but requires further clinical validation |
| Transcriptomic Studies | Analyzing muscle tissue responses | Induces expression related to muscle contraction |
| Hormonal Regulation | Effects on adrenal hyperplasia and hormonal profiles | Significant elevation of 11-deoxycorticosterone levels observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Insights:
- Deuterated vs. Non-Deuterated Forms: DOCP-d8’s deuterium substitution reduces metabolic interference in assays, unlike non-deuterated DOCP, which is pharmacologically active and used to treat adrenal insufficiency .
- Esterification Impact: The pivalate ester in DOCP and DOCP-d8 enhances lipophilicity, prolonging half-life compared to 11-Deoxy Corticosterone (non-esterified), which is rapidly metabolized .
Analytical Performance in Research
- LC-MS/MS Applications : DOCP-d8 improves quantification accuracy in corticosterone assays by serving as an isotope dilution standard. In contrast, 11-Deoxycortisol requires distinct chromatographic separation due to structural similarity to corticosterone .
- Sensitivity: DOCP-d8’s detection limit in egg albumen extracts is <1 ng/mL, outperforming non-deuterated DOCP, which exhibits cross-reactivity in immunoassays .
Preparation Methods
Steroid Backbone Construction
The steroid core is derived from cholesterol or phytosterols through microbial fermentation or chemical synthesis. Key steps include:
Esterification with Pivalic Acid
The 21-hydroxyl group of DOC is esterified with pivaloyl chloride under anhydrous conditions:
Reaction conditions (e.g., temperature, solvent) are optimized to avoid hydrolysis of the labile ester bond.
Deuterium Incorporation Strategies for 11-Deoxycorticosterone Pivalate-d8
Deuteration at eight positions (d8) is achieved through two primary approaches:
Catalytic Hydrogen-Deuterium Exchange
Use of Deuterated Reagents in Synthesis
Deuterium is introduced during key synthetic steps:
Table 1: Deuterium Distribution in 11-Deoxycorticosterone Pivalate-d8
| Position | Deuterium Source | Number of D Atoms |
|---|---|---|
| C-3, C-20 | NaBD reduction | 2 |
| Pivalate methyl | 6 |
Optimization of Reaction Conditions
Critical parameters for high isotopic purity (>98% d8):
Solvent Systems
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) prevents proton back-exchange.
-
Deuterated solvents (e.g., DO, CDCl) are used in final purification steps.
Temperature and Time
-
Esterification at 0–5°C minimizes side reactions.
-
Hydrogen-deuterium exchange requires 24–48 hours at 50°C for complete deuteration.
Purification and Analytical Validation
Chromatographic Techniques
-
High-performance liquid chromatography (HPLC) : C18 columns with acetonitrile-DO gradients resolve deuterated and non-deuterated species.
-
Recrystallization : Ethanol-DO mixtures yield crystals with >99% chemical purity.
Spectroscopic Characterization
Table 2: Analytical Data for 11-Deoxycorticosterone Pivalate-d8
| Technique | Key Observations |
|---|---|
| ESI-MS | m/z 422.6 [M+H], isotopic cluster confirms d8 |
| H-NMR (CDCl) | δ 5.70 (s, 1H, C4-H), δ 3.50 (m, 2H, C21-H) |
| C-NMR | δ 199.5 (C3=O), δ 170.2 (C21-ester) |
Challenges and Mitigation Strategies
Isotopic Dilution
-
Cause : Protium contamination from solvents or reagents.
-
Solution : Use of deuterated solvents (e.g., DMF-d) and airtight reaction vessels.
Regioselectivity in Deuteration
-
Cause : Non-uniform deuterium distribution in the steroid nucleus.
-
Solution : Stepwise deuteration using protecting groups for selective reaction sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
